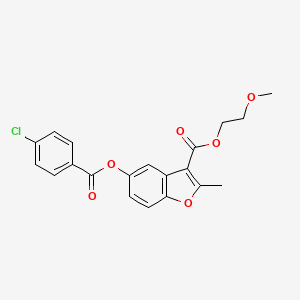

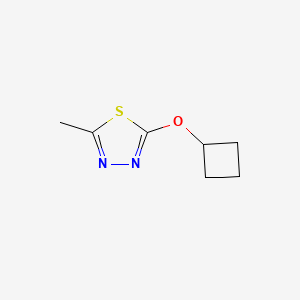

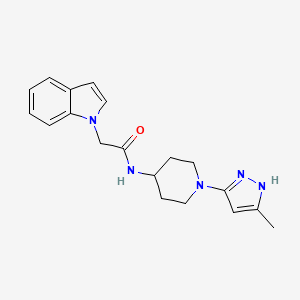

![molecular formula C7H16ClNO B2733024 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride CAS No. 2253620-91-4](/img/structure/B2733024.png)

1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride is a chemical compound that is commonly used in scientific research. It is a chiral compound that has a pyrrolidine ring and a hydroxyl group attached to a propanol chain. This compound is also known as (R)-(-)-2-Pyrrolidinylmethanol hydrochloride or (R)-(-)-PMPA hydrochloride.

科学的研究の応用

Chemical Defense and Bioactivity

Pyrrolizidine alkaloids, related in structure to the pyrrolidine ring, serve as chemical defenses in plants against herbivores. They are found in families like Asteraceae, Boraginaceae, and Fabaceae. The toxicity of these compounds has raised concerns due to their presence in herbal preparations and other plant-derived products, necessitating efficient extraction procedures and sensitive analytical methods for safety assessments (Kopp, Abdel-Tawab, & Mizaikoff, 2020).

Supramolecular Chemistry

Calixpyrrole scaffolds, which share a structural analogy with pyrrolidines, have been used in the self-assembly of supramolecular capsules. These capsules, derived from calix[4]pyrroles, demonstrate the versatility of pyrrolidine-derived compounds in forming structures with potential applications in molecular recognition and encapsulation (Ballester, 2011).

Pharmacophore Exploration

The pyrrolidine ring, integral to the structure of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol; hydrochloride, is widely utilized in medicinal chemistry due to its significant bioactivity. Pyrrolidine derivatives, including those with anticancer, antimicrobial, and antiviral activities, have been extensively studied. Their incorporation into drug molecules has been driven by their ability to enhance stereochemical properties and improve pharmacophore exploration, highlighting the importance of the pyrrolidine scaffold in the development of new therapeutics (Li Petri et al., 2020).

Surfactant Chemistry

Pyrrolidone-based surfactants demonstrate the application of pyrrolidine derivatives beyond pharmaceuticals. The unique electronegativity and hydrophobic bonding capabilities of pyrrolidones allow for the formation of compounds with enhanced solvency, water solubility, and reduced toxicity. This versatility makes pyrrolidone and its derivatives, like 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol; hydrochloride, valuable in industrial applications, especially in enhancing the performance of surfactants (Login, 1995).

Bioprocessing and Material Science

In bioprocessing, derivatives of pyrrolidine have been investigated for their potential in downstream processing, such as in the recovery and purification of biologically produced diols. The challenges in separating these compounds from fermentation broths underscore the need for innovative approaches to improve yield, purity, and reduce energy consumption in biotechnological applications (Xiu & Zeng, 2008).

特性

IUPAC Name |

1-[(2R)-pyrrolidin-2-yl]propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEYRGQFFVJHNG-JVEOKNEYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC([C@H]1CCCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

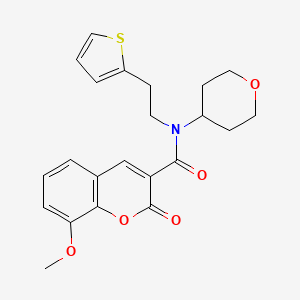

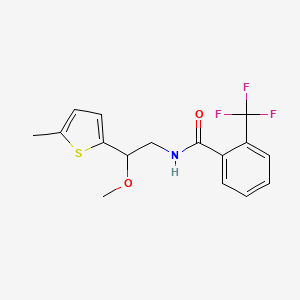

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2732951.png)

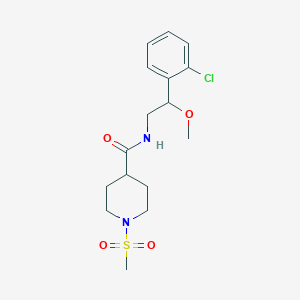

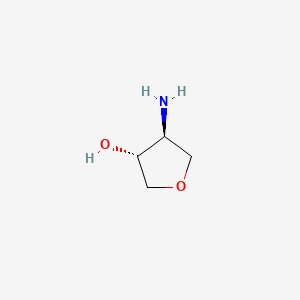

![Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate](/img/structure/B2732957.png)

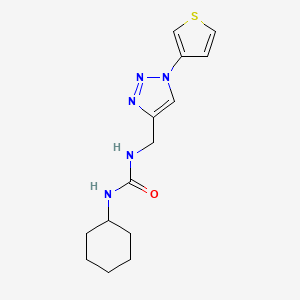

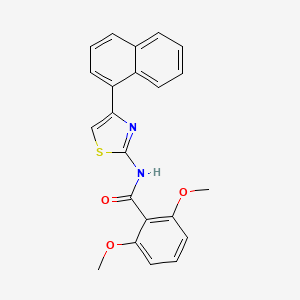

![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2732959.png)

![3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-N-[2-(4-methylpiperidin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2732963.png)